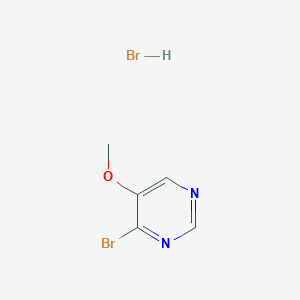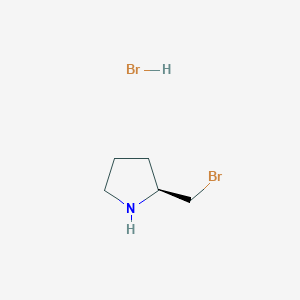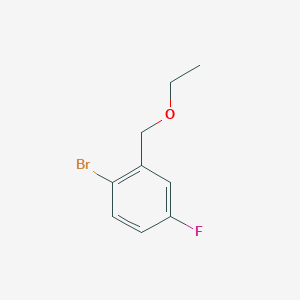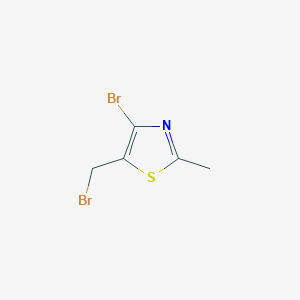
4-Bromo-5-methoxypyrimidine hydrobromide
Vue d'ensemble
Description
4-Bromo-5-methoxypyrimidine hydrobromide (4-BMPH) is an organic compound that is used in a variety of scientific research applications. It is a brominated pyrimidine derivative, which is a type of heterocyclic organic compound with a ring structure containing nitrogen and other non-carbon atoms. 4-BMPH is a highly versatile compound that is used in a wide range of scientific research applications, from organic synthesis to drug development.
Applications De Recherche Scientifique
Antiviral Activity
One study explored the antiviral activity of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are analogues synthesized through reactions involving brominated pyrimidine derivatives. These compounds showed significant inhibition of retrovirus replication in cell culture, highlighting their potential as antiviral agents. However, their activity against DNA viruses was poor. Notably, certain derivatives exhibited potent activity against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture, with minimal toxicity (Hocková et al., 2003).
Synthesis of Metal-Complexing Molecular Rods
Another application involves the preparation of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, which are useful for creating metal-complexing molecular rods. Efficient syntheses of these compounds have been developed, demonstrating the versatility of brominated pyrimidine derivatives in constructing complex molecular structures with potential applications in materials science (Schwab et al., 2002).
Large-Scale Synthesis of Alkyl 5-Hydroxy-Pyridin- and Pyrimidin-2-yl Acetate
In pharmaceutical synthesis, the efficient and high-yielding route for synthesizing methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate and its pyrimidine analogues demonstrates the utility of brominated pyrimidine derivatives. This methodology facilitates the large-scale production of key intermediates for further chemical transformations, showcasing the importance of these compounds in medicinal chemistry (Morgentin et al., 2009).
Immunomodulatory Compounds
Research on the synthetic routes to novel 5-aryl analogues of the immunological agent bropirimine, which exhibits anticancer and interferon-inducing properties, further illustrates the significance of brominated pyrimidine derivatives. These studies not only provide insights into the structural requirements for biological activity but also highlight the potential of these compounds in developing new immunomodulatory drugs (Hannah et al., 2000).
Propriétés
IUPAC Name |
4-bromo-5-methoxypyrimidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O.BrH/c1-9-4-2-7-3-8-5(4)6;/h2-3H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVRFZRQIDAOQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CN=C1Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-methoxypyrimidine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Bromo-7,8-dihydro[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine](/img/structure/B1529080.png)




![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid trifluoroacetate](/img/structure/B1529086.png)
![tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate](/img/structure/B1529087.png)
![7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B1529089.png)
![6-Azaspiro[3.4]octane hemioxalate](/img/structure/B1529097.png)
![tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1529098.png)
![tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1529099.png)
![[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B1529100.png)